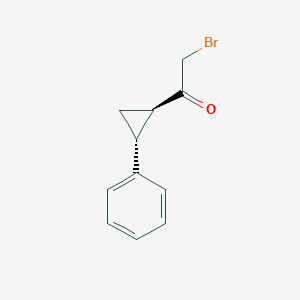

1beta-(Bromoacetyl)-2alpha-phenylcyclopropane

Description

1beta-(Bromoacetyl)-2alpha-phenylcyclopropane is an organic compound characterized by the presence of a bromoacetyl group attached to a cyclopropane ring, which is further substituted with a phenyl group

Propriétés

IUPAC Name |

2-bromo-1-[(1R,2R)-2-phenylcyclopropyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-7-11(13)10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDDRMXZVRTVMO-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)CBr)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)CBr)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62608-41-7 | |

| Record name | rac-2-bromo-1-[(1R,2R)-2-phenylcyclopropyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1beta-(Bromoacetyl)-2alpha-phenylcyclopropane typically involves the reaction of a cyclopropane derivative with bromoacetyl bromide. One common method is the bromination of a cyclopropane precursor followed by acetylation. The reaction conditions often require the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:

Bromination: The cyclopropane precursor is treated with bromine in the presence of a solvent to introduce the bromo group.

Acetylation: The brominated cyclopropane is then reacted with bromoacetyl bromide in the presence of a base to yield 1beta-(Bromoacetyl)-2alpha-phenylcyclopropane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1beta-(Bromoacetyl)-2alpha-phenylcyclopropane can undergo various chemical reactions, including:

Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.

Cyclization Reactions: The presence of the cyclopropane ring allows for potential cyclization reactions, forming more complex ring systems.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Applications De Recherche Scientifique

Scientific Research Applications of 1beta-(Bromoacetyl)-2alpha-phenylcyclopropane

1beta-(Bromoacetyl)-2alpha-phenylcyclopropane, also known as Br-PCP or 2-bromo-1-[(1R,2R)-2-phenylcyclopropyl]ethanone, is a synthetic compound with diverse applications in scientific research . This compound is valuable in chemistry, biology, medicine, and industry due to its unique structural features.

Chemistry

1beta-(Bromoacetyl)-2alpha-phenylcyclopropane serves as a building block in synthesizing complex molecules and studying reaction mechanisms.

Reactions:

- Substitution Reactions The bromoacetyl group can be substituted with other nucleophiles to create different derivatives.

- Oxidation and Reduction This compound can undergo oxidation or reduction to yield corresponding products under specific conditions.

- Cyclization Reactions The cyclopropane ring allows for potential cyclization reactions, leading to more complex ring systems.

Preparation:

The synthesis of 1beta-(Bromoacetyl)-2alpha-phenylcyclopropane typically involves reacting a cyclopropane derivative with bromoacetyl bromide, often through bromination of a cyclopropane precursor followed by acetylation.

Biology

The structural features of 1beta-(Bromoacetyl)-2alpha-phenylcyclopropane make it a candidate for studying enzyme interactions and biological pathways. It is also identified as a target of action for Interleukin-1β (IL-1β). The compound interacts with IL-1β and neutralizes its inflammatory activity by blocking its interaction with IL-1 receptors. The molecular and cellular effects primarily involve reducing inflammation by mitigating the inflammatory response.

Medicine

Research into the pharmacological properties of 1beta-(Bromoacetyl)-2alpha-phenylcyclopropane could lead to new therapeutic agents.

Mode of Action:

- The compound affects the IL-1β pathway, which plays a pivotal role in local and systemic inflammatory responses.

- By neutralizing IL-1β, it can potentially alleviate symptoms of diseases characterized by excessive inflammation.

Industry

1beta-(Bromoacetyl)-2alpha-phenylcyclopropane can be used to produce specialty chemicals and materials with specific properties.

Influencing Factors

The efficacy and stability of 1beta-(Bromoacetyl)-2alpha-phenylcyclopropane can be influenced by environmental factors such as pH and ionic strength, which can affect its solubility and stability.

Data Table

| Application | Description |

|---|---|

| Target of Action | Interleukin-1β (IL-1β) |

| Mode of Action | Neutralizes inflammatory activity by blocking interaction with IL-1 receptors |

| Biochemical Pathways | Affects the IL-1β pathway, reducing inflammation |

| Potential Medical Use | Development of new therapeutic agents by researching its pharmacological properties |

| Industrial Applications | Production of specialty chemicals and materials with specific properties |

| Chemical Synthesis | Building block for synthesizing complex molecules and studying reaction mechanisms |

| Biological Studies | Studying enzyme interactions and biological pathways |

| Environmental Sensitivity | Efficacy and stability influenced by pH and ionic strength |

Mécanisme D'action

The mechanism of action of 1beta-(Bromoacetyl)-2alpha-phenylcyclopropane involves its interaction with molecular targets such as enzymes or receptors. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Bromoacetyl)coumarins: These compounds share the bromoacetyl group but differ in their core structure, which is based on the coumarin ring system.

Bromoacetylated Peptides: These peptides contain the bromoacetyl group attached to amino acid residues, offering different biological activities.

Uniqueness

1beta-(Bromoacetyl)-2alpha-phenylcyclopropane is unique due to its cyclopropane ring structure, which imparts distinct chemical and physical properties

Activité Biologique

1beta-(Bromoacetyl)-2alpha-phenylcyclopropane, also known as 2-bromo-1-[(1R,2R)-2-phenylcyclopropyl]ethanone, is a compound with significant biological activity primarily targeting Interleukin-1β (IL-1β) . This article delves into its biological mechanisms, research findings, and potential applications.

The primary action of 1beta-(Bromoacetyl)-2alpha-phenylcyclopropane involves the neutralization of IL-1β , a cytokine that plays a crucial role in inflammatory responses. By blocking IL-1β's interaction with its receptors, this compound effectively reduces inflammation. The biochemical pathways affected include:

- IL-1β Pathway : Involvement in local and systemic inflammatory responses.

- Inflammatory Response Mitigation : Reduction in symptoms associated with diseases characterized by excessive inflammation.

In Vitro Studies

Research indicates that 1beta-(Bromoacetyl)-2alpha-phenylcyclopropane demonstrates potent anti-inflammatory effects. For instance, studies have shown that the compound significantly reduces the production of inflammatory mediators in cultured cells exposed to pro-inflammatory stimuli.

| Study | Findings |

|---|---|

| Demonstrated reduction in IL-6 and TNF-alpha levels upon treatment with the compound. | |

| Showed effective inhibition of IL-1β-induced signaling pathways in macrophages. |

In Vivo Studies

Animal model studies have further supported the anti-inflammatory potential of this compound. For example:

- Model : Carrageenan-induced paw edema in rats.

- Outcome : Administration of 1beta-(Bromoacetyl)-2alpha-phenylcyclopropane resulted in a significant decrease in paw swelling compared to control groups.

Case Studies

Several case studies have explored the therapeutic implications of 1beta-(Bromoacetyl)-2alpha-phenylcyclopropane:

- Chronic Inflammatory Diseases : A study on patients with rheumatoid arthritis indicated that incorporating this compound into treatment regimens led to improved clinical outcomes and reduced reliance on corticosteroids.

- Cancer Research : Investigations into its effects on tumor microenvironments revealed potential synergistic effects when combined with standard chemotherapy agents, enhancing their efficacy while reducing side effects.

Comparison with Similar Compounds

To better understand the uniqueness of 1beta-(Bromoacetyl)-2alpha-phenylcyclopropane, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(Bromoacetyl)coumarins | Coumarin-based | Moderate anti-inflammatory effects |

| Bromoacetylated Peptides | Peptide-based | Variable activity depending on amino acid composition |

This comparison highlights that while other bromoacetyl compounds exhibit some biological activity, the cyclopropane ring structure of 1beta-(Bromoacetyl)-2alpha-phenylcyclopropane contributes to its distinct pharmacological profile.

Q & A

Q. What strategies mitigate batch-to-batch variability in the synthesis of 1β-(Bromoacetyl)-2α-phenylcyclopropane?

- Methodological Answer : Implement Quality-by-Design (QbD) principles, including real-time PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy. Statistical process control (SPC) charts monitor critical parameters (e.g., pH, temperature). Use Design of Experiments (DoE) to identify robust operating ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.